molecular formula C9H18ClN3 B12234113 1-ethyl-4-methyl-N-propylpyrazol-3-amine;hydrochloride

1-ethyl-4-methyl-N-propylpyrazol-3-amine;hydrochloride

Cat. No.: B12234113
M. Wt: 203.71 g/mol
InChI Key: JAKNFCNBVFWGKD-UHFFFAOYSA-N
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Description

1-ethyl-4-methyl-N-propylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-methyl-N-propylpyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazine with 4-methyl-3-propyl-1H-pyrazole-5-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages like reduced reaction times, higher yields, and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-methyl-N-propylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-ethyl-4-methyl-N-propylpyrazol-3-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-N-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
  • 3,5-disubstituted pyrazoles
  • 3,4,5-trisubstituted pyrazoles

Uniqueness

1-ethyl-4-methyl-N-propylpyrazol-3-amine;hydrochloride stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

1-ethyl-4-methyl-N-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-4-6-10-9-8(3)7-12(5-2)11-9;/h7H,4-6H2,1-3H3,(H,10,11);1H

InChI Key

JAKNFCNBVFWGKD-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C=C1C)CC.Cl

Origin of Product

United States

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